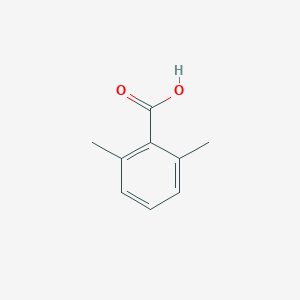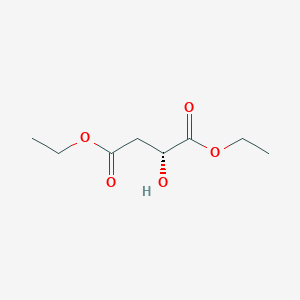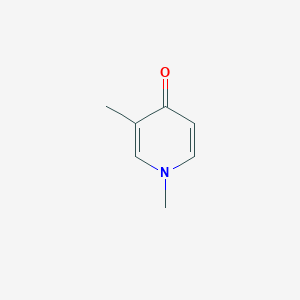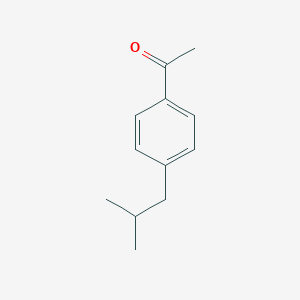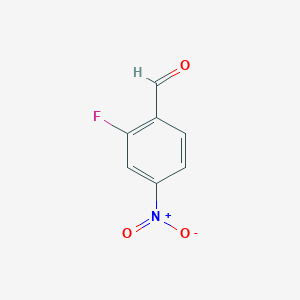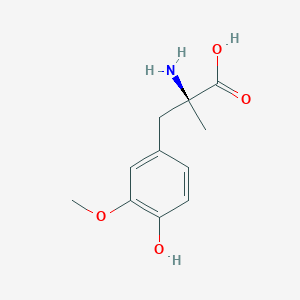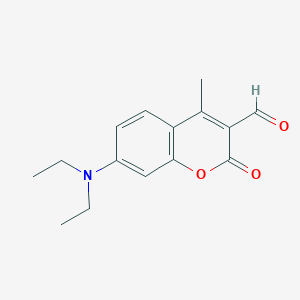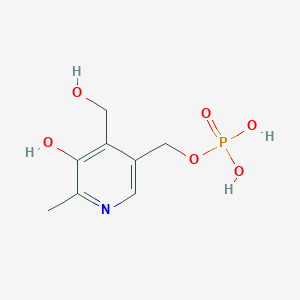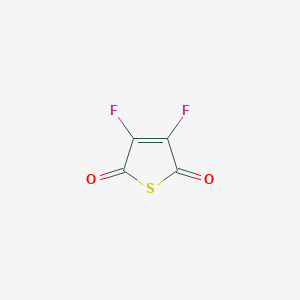
3,4-Difluoro-2,5-Thiophenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2,5-Thiophenedione is an organofluorine compound with the molecular formula C4F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-2,5-dihydrothiophene-2,5-dione typically involves the fluorination of 2,5-dihydrothiophene-2,5-dione. One common method is the reaction of 2,5-dihydrothiophene-2,5-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-2,5-dihydrothiophene-2,5-dione may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2,5-Thiophenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-Difluoro-2,5-Thiophenedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which difluoro-2,5-dihydrothiophene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring structure also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoronitrobenzene: Similar in having two fluorine atoms but differs in the presence of a nitro group and benzene ring.
Difluorothiophene: Lacks the dione functionality, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Difluoro-2,5-Thiophenedione is unique due to the combination of fluorine atoms and the thiophene ring with a dione functionality. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
142453-19-8 |
|---|---|
Molecular Formula |
C4F2O2S |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
Canonical SMILES |
C1(=C(C(=O)SC1=O)F)F |
Synonyms |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


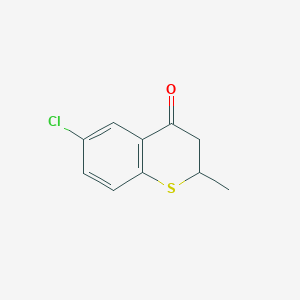
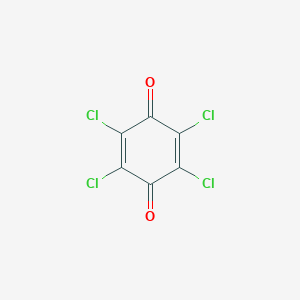
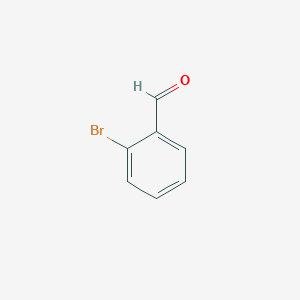

![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)
